Product packaging for Desonide-21-Acetate(Cat. No.:)

Desonide-21-Acetate

Cat. No.: B12310446
M. Wt: 458.5 g/mol
InChI Key: IMVOEOHIGCNVQW-UHFFFAOYSA-N
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Description

Contextualizing Desonide-21-Acetate as a Corticosteroid Derivative

Nomenclature and Chemical Classification within Glucocorticoids

This compound is classified as a synthetic glucocorticoid, a subclass of corticosteroids that are pivotal in regulating metabolism and inflammatory responses. Its systematic IUPAC name is (11β,16α)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione. synthinkchemicals.comsynthinkchemicals.comallmpus.com In research and chemical supply contexts, it is also referred to by synonyms such as Acetyldesonide. synthinkchemicals.comsimsonpharma.com

Below is a summary of its key chemical identifiers.

IdentifierValue
IUPAC Name 11β-Hydroxy-16α, 17-[(1-methylethylidene)bis(oxy)]-3, 20-dioxopregna-1, 4-dien-21-yl acetate (B1210297) veeprho.comallmpus.com
CAS Number 25092-25-5 veeprho.comsynthinkchemicals.comallmpus.comaxios-research.com
Molecular Formula C₂₆H₃₄O₇ synthinkchemicals.comsynthinkchemicals.comallmpus.comaxios-research.com
Molecular Weight 458.54 g/mol synthinkchemicals.comsynthinkchemicals.comallmpus.com

Structural Relationship to Desonide (B1670306) and Other Pregnane-Type Steroids

The core structure of this compound is built upon the pregnane (B1235032) steroid skeleton, which is characteristic of all corticosteroids. This framework consists of four fused hydrocarbon rings. This compound is a direct derivative of Desonide, differing only by the presence of an acetate group at the C21 position. veeprho.com

Desonide itself is a nonfluorinated synthetic corticosteroid, structurally related to triamcinolone (B434). caymanchem.comnih.govtg.org.au The primary structural difference between Desonide and this compound is the functional group at the terminal carbon (C21) of the steroid side chain. In Desonide, this position is occupied by a hydroxyl (-OH) group, making it a 21-hydroxysteroid. drugbank.comnih.gov In this compound, this hydroxyl group is esterified with acetic acid, resulting in an acetate (-OCOCH₃) moiety. This esterification is the sole structural modification that distinguishes the two molecules.

The table below provides a direct comparison of the two compounds.

FeatureDesonideThis compound
Molecular Formula C₂₄H₃₂O₆ drugbank.comallmpus.comcaymanchem.comC₂₆H₃₄O₇ synthinkchemicals.comsynthinkchemicals.comallmpus.com
Molecular Weight 416.51 g/mol allmpus.comcaymanchem.com458.54 g/mol synthinkchemicals.comsynthinkchemicals.comallmpus.com
Functional Group at C21 Hydroxyl (-OH) drugbank.comnih.govAcetate (-OCOCH₃)
CAS Number 638-94-8 allmpus.comcaymanchem.com25092-25-5 veeprho.comallmpus.comaxios-research.com

Academic Significance of the 21-Acetate Moiety in Corticosteroid Chemistry

The addition of an acetate group at the C21 position is a common and significant modification in glucocorticoid research and development. This esterification can serve as a prodrug strategy. The 21-acetate ester is often more lipophilic than its corresponding 21-hydroxyl parent compound. This increased lipophilicity can influence the compound's absorption and distribution characteristics.

In biological systems, the ester bond is susceptible to hydrolysis by esterase enzymes, which can cleave the acetate group and release the active parent drug, in this case, Desonide. This enzymatic conversion is a key area of study. For instance, research has shown that certain anaerobic bacteria, such as Clostridium sporogenes, are capable of selectively acetylating the 21-hydroxyl function of some corticosteroids. nih.gov

The study of 21-acetate esters like Prednisolone (B192156) acetate and Prednisone (B1679067) acetate provides a model for understanding these transformations. medchemexpress.comwikipedia.orgchemicalbook.com Prednisolone acetate is the 21-acetate ester of prednisolone and is a well-documented synthetic glucocorticoid. wikipedia.org Research into these acetate derivatives helps elucidate how minor structural changes can modulate the pharmacokinetic profile of a steroid, potentially altering its rate of absorption and duration of action. The investigation of this compound contributes to this broader understanding of how esterification at the C21 position impacts the behavior of corticosteroid molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O7 B12310446 Desonide-21-Acetate

Properties

IUPAC Name

[2-(11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVOEOHIGCNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Derivatization Strategies of Desonide 21 Acetate

Chemical Synthesis Pathways for Desonide-21-Acetate

The synthesis of this compound typically begins with the synthesis of desonide (B1670306) itself, followed by the acetylation of the hydroxyl group at the C-21 position. Desonide, chemically known as 11β,21-Dihydroxy-16α,17α-isopropylidenedioxy-1,4-pregnadiene-3,20-dione hres.cawikipedia.orgnih.govdrugbank.com, is a non-fluorinated corticosteroid.

Several synthetic routes to desonide have been reported, often starting from steroid precursors such as prednisone (B1679067) acetate (B1210297) or 16-hydroxyprednisolone acetate (16HPN acetate) google.compatsnap.comgoogle.com. A common pathway involves a multi-step process that includes elimination, oxidation, condensation with acetone (B3395972) to form the 16,17-isopropylidene acetal (B89532), reduction, and hydrolysis google.compatsnap.com. For instance, a synthesis starting from prednisone acetate can involve elimination using sulfur dioxide, followed by oxidation, condensation with acetone in the presence of a catalyst, selective reduction, and finally hydrolysis to yield desonide google.compatsnap.com. Another approach synthesizes desonide from 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione and acetone, with reported yields around 85% chemicalbook.com.

Once desonide is synthesized, the subsequent step is the acetylation of the primary hydroxyl group at the C-21 position to form this compound ontosight.aisynzeal.comhtsbiopharma.com.

Targeted Derivatization at the C-21 Position of Corticosteroid Skeletons

The C-21 position of corticosteroids, which typically bears a hydroxyl group, is a common site for derivatization, particularly esterification, to modify pharmacokinetic properties or to create prodrugs oup.com. Desonide possesses a primary alcohol at the C-21 position, making it susceptible to esterification reactions. The introduction of an acetate group at this position yields this compound. This targeted modification is crucial for its specific chemical identity and potential applications.

Esterification Reactions for Acetate Formation

The formation of the acetate ester at the C-21 position is primarily achieved through esterification reactions using acetylating agents. Acetic anhydride (B1165640) is the most commonly employed reagent for this transformation in corticosteroid chemistry oup.comgoogle.comedubirdie.com. The reaction involves the nucleophilic attack of the C-21 hydroxyl group on the carbonyl carbon of acetic anhydride, leading to the formation of the ester linkage and acetic acid as a byproduct.

These esterification reactions can be catalyzed by various agents. Historically, pyridine (B92270) has been used as both a solvent and a catalyst in such acetylations google.comedubirdie.com. More modern approaches may utilize alkali metal acetates, such as sodium acetate, potassium acetate, or barium acetate, as catalysts to promote the reaction google.com. Other catalytic systems, like bismuth(III) salts, have also been explored for steroid acylation, demonstrating the versatility of catalytic approaches in introducing ester functionalities mdpi.com.

Influence of Reaction Conditions on Product Yield and Purity

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that influence the outcome of the acetylation reaction include temperature, reaction time, solvent choice, catalyst concentration, and the stoichiometry of reactants.

For the acetylation of C-21 steroids, reaction temperatures can range from ambient to reflux, with reaction times typically spanning several hours google.com. For example, acetylation reactions have been conducted under reflux conditions for 3-6 hours under inert gas protection google.com. Solvents commonly used include tetrahydrofuran (B95107) (THF) and acetone, often in mixtures chemicalbook.comgoogle.com. The ratio of THF to acetone can be critical, with a weight ratio of 2-9:1 being specified in some methods google.com.

Catalyst loading is also important; for instance, alkali metal acetates might be used in amounts ranging from 0.03 to 0.5 times the weight of the corticosteroid raw material google.com. The molar ratio of the corticosteroid to acetic anhydride is typically maintained between 1:0.4 and 1:2.0 google.com.

The purity of the final product is a critical quality attribute. This compound is often characterized and supplied with a purity exceeding 95% by High-Performance Liquid Chromatography (HPLC) allmpus.comlgcstandards.com. Rigorous analytical methods, including HPLC, NMR, and mass spectrometry, are employed to confirm its identity and purity, ensuring it meets regulatory standards for pharmaceutical use and research synzeal.comhtsbiopharma.comallmpus.comsynthinkchemicals.comchemwhat.com.

Table 1: Representative Reaction Conditions for Corticosteroid Acetylation

ParameterExample ConditionSource
Acetylating AgentAcetic Anhydride oup.comgoogle.com
CatalystSodium Acetate, Potassium Acetate, Barium Acetate google.com
SolventTetrahydrofuran (THF) / Acetone (e.g., 5:1 to 8:1 ratio) google.com
TemperatureReflux, -5 to 10 °C chemicalbook.comgoogle.com
Reaction Time0.5 - 6 hours chemicalbook.comgoogle.com
Inert AtmosphereRequired chemicalbook.comgoogle.com
QuenchingAddition of methanol google.com
PurificationFiltration, washing, drying google.com
Typical Purity (HPLC)>95% allmpus.comlgcstandards.com

Intermediate Compound Chemistry and Their Role in this compound Synthesis

The synthesis of this compound involves several key intermediates. The primary precursor to this compound is desonide itself, which contains the 21-hydroxyl group that undergoes acetylation hres.canih.govdrugbank.com.

In the synthesis of desonide, intermediate compounds such as 16-hydroxyprednisolone acetate (16HPN acetate) or compounds resulting from earlier reaction steps like elimination and oxidation (e.g., "Compound II" in some patented routes) serve as crucial building blocks google.compatsnap.comgoogle.com. The formation of the 16α,17α-isopropylidene acetal is a critical step in constructing the desonide core structure from precursors like 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione chemicalbook.com. These intermediates are carefully transformed through specific chemical reactions, ensuring the correct stereochemistry and functional group placement before the final acetylation step.

Stereochemical Considerations in the Synthesis of Corticosteroid Acetals and Derivatives

Steroids, including desonide and its derivatives, possess a complex polycyclic structure with multiple chiral centers, dictating their three-dimensional arrangement and biological activity edubirdie.comiptsalipur.orgresearchgate.net. The synthesis and derivatization of these compounds must meticulously preserve or control the stereochemistry at these centers.

Desonide itself has specific stereochemical configurations, notably at the C-11 (β-hydroxyl) and C-16 (α-isopropylidene dioxy) positions hres.cawikipedia.orgnih.govdrugbank.comontosight.aidrugs.com. The synthesis pathways must ensure that these configurations are maintained throughout the process. For instance, the formation of the 16α,17α-isopropylidene acetal is a stereospecific reaction that locks the configuration at these positions ontosight.ai.

Advanced Analytical Methodologies for Desonide 21 Acetate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of Desonide-21-Acetate and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely developed and validated for the determination of Desonide (B1670306) in bulk drug substances and pharmaceutical formulations. These methods are designed to be specific, precise, accurate, and robust, often following International Council for Harmonisation (ICH) guidelines to ensure their suitability for routine quality control. ajrconline.org

A typical HPLC system for Desonide analysis includes a C18 column, a UV detector, and a mobile phase consisting of a buffer and an organic solvent. ajrconline.org Method validation encompasses parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ajrconline.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of this compound and its impurities. ajrconline.orggoogle.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of Desonide from its degradation products and process-related impurities. ajrconline.orgsci-hub.se

Forced degradation studies are often performed to demonstrate the stability-indicating nature of RP-HPLC methods. researchgate.net Desonide is subjected to stress conditions such as acid, base, oxidation, and photodegradation to generate potential impurities. researchgate.net An effective RP-HPLC method must be able to resolve the main Desonide peak from all the peaks corresponding to these degradation products. sci-hub.seresearchgate.net For instance, a novel HPLC method was able to resolve Desonide from a photodegradation impurity that co-eluted in the official USP method. researchgate.net

ParameterCondition 1Condition 2
Column Altima C18 (100 x 4.6 mm, 5µm) ajrconline.orgGrace C18 (250 x 4.6 mm, 5 µ)
Mobile Phase Potassium dihydrogen phosphate buffer (pH 4.8) and Acetonitrile (45:55 v/v) ajrconline.orgMethanol and Acetonitrile (65:35 v/v)
Flow Rate 1.0 ml/min ajrconline.org0.8 mL/min
Detection UV at 240 nm ajrconline.orgUV at 240 nm
Retention Time 3.555 min ajrconline.org3.45 min

The optimization of the mobile phase is a critical step in HPLC method development to achieve the desired separation. sigmaaldrich.com For Desonide analysis, this often involves adjusting the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol), as well as the pH of the buffer. ajrconline.orgmastelf.com

A mixture of phosphate buffer and acetonitrile is commonly used. ajrconline.org The ratio can be adjusted to control the retention time and resolution of Desonide and its impurities. For example, a ratio of 45:55 (v/v) of phosphate buffer (pH 4.8) to acetonitrile has been shown to provide ideal separation. ajrconline.org In another method, a mobile phase of methanol and acetonitrile (65:35 v/v) was found to yield sharp peaks and good separation.

Gradient elution, where the composition of the mobile phase is changed over time, can be employed to improve the separation of complex mixtures containing impurities with a wide range of polarities. Initially running a broad scouting gradient can help determine whether an isocratic or gradient elution is more suitable for the application. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

A U-HPLC method was developed for Desonide with a linear range of 0.5 to 40 μg/ml and demonstrated low intra- and inter-day variability (RSD < 2%). researchgate.net The optimization of a U-HPLC method can involve variables such as column temperature, mobile phase composition, and flow rate. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, versatile, and cost-effective alternative to HPLC for the quantification of Desonide. researchgate.netijprajournal.com

A stability-indicating HPTLC method has been developed for the estimation of desonide in bulk and pharmaceutical formulations. researchgate.net This method utilized pre-coated silica gel 60 F254 aluminum plates as the stationary phase and a mobile phase of ethyl acetate (B1210297), n-hexane, and glacial acetic acid (7:3:0.1, v/v/v). researchgate.net Densitometric scanning at 253 nm allowed for quantification. researchgate.net The method was validated according to ICH guidelines and was able to separate desonide from its degradation products formed under various stress conditions. researchgate.net

ParameterHPTLC Method for Desonide researchgate.net
Stationary Phase Pre-coated silica gel 60 F254 aluminum plates
Mobile Phase Ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v)
Detection Wavelength 253 nm
Rf Value 0.48 ± 0.02
Linearity Range 200–1200 ng/band

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique used for the structural elucidation and quantification of this compound and its related impurities. semanticscholar.org When coupled with a separation technique like HPLC or UPLC, it provides a highly sensitive and specific method for analysis. semanticscholar.orgnih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the accurate molecular weight of a compound, which can be used to deduce its elemental composition with high confidence. semanticscholar.org Tandem mass spectrometry (MS/MS or MSn) is employed for structural characterization by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.netmdpi.com This fragmentation pattern provides valuable information about the molecule's structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Degradants

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the separation, identification, and quantification of degradation products in pharmaceutical substances like this compound. nih.govresearchgate.net This hyphenated technique combines the superior separation capabilities of liquid chromatography with the mass analysis and structural elucidation power of tandem mass spectrometry.

In the context of this compound, LC-MS/MS is employed to analyze samples subjected to stress conditions (such as exposure to light, heat, acid, base, or oxidation) to induce degradation. The resulting degradants are separated on an LC column and subsequently introduced into the mass spectrometer. The instrument provides precise mass measurements of the parent ion and its fragment ions (MS/MS), which allows for the deduction of the molecular formula and the elucidation of the chemical structures of the unknown degradants. researchgate.net The high sensitivity of LC-MS/MS is crucial for detecting and quantifying these degradants even at trace levels.

A study on desonide cream utilized a sophisticated trap-free two-dimensional liquid chromatography system coupled to a high-resolution ion trap/time-of-flight mass spectrometer (2D LC-IT-TOF MS) to characterize four distinct degradation impurities. nih.gov This advanced setup effectively managed the challenge of using non-volatile salt mobile phases, which are often incompatible with mass spectrometry, by incorporating an online demineralization technique. nih.gov

The table below summarizes the chromatographic conditions used in the 2D LC-IT-TOF MS study for the analysis of desonide cream impurities. nih.gov

ParameterFirst Dimension (1D)Second Dimension (2D)
Column Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 μm)Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm)
Mobile Phase Non-volatile salt mobile phaseVolatile salt mobile phase
Ionization Mode Positive Mode of Electrospray Ionization (ESI)Positive Mode of Electrospray Ionization (ESI)

This methodology proved to be simple and reliable for routine quality control, successfully deducing the structures of the four degradation impurities based on the HPLC-MSn data. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Impurity Profiling

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that is particularly valuable for impurity profiling. It combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high mass accuracy and resolution. This capability allows for the determination of the elemental composition of unknown impurities with a high degree of confidence.

For this compound, QTOF-MS is instrumental in creating a comprehensive impurity profile. In a notable study, a 2D LC system was coupled with an ion trap/time-of-flight mass spectrometer (IT-TOF MS) to characterize degradation impurities in a desonide cream formulation. nih.gov The high-resolution capabilities of the TOF analyzer were essential in obtaining accurate mass data for the impurities, which is the first step in their structural identification. researchgate.net By analyzing the MSn data, researchers were able to propose structures for the detected impurities, demonstrating the power of this technique in pharmaceutical quality control. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Impurities and Derivatives

While mass spectrometry techniques are excellent for proposing impurity structures, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. researchgate.net NMR is an indispensable tool for the unambiguous structural characterization of organic molecules, including pharmaceutical impurities and derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atom connectivity and stereochemistry.

In the analysis of this compound, once an impurity is isolated, typically through preparative LC, its structure is confirmed using a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC). researchgate.netmdpi.com This is particularly crucial for differentiating between isomers, which have the same mass and cannot be distinguished by MS alone. enovatia.com Suppliers of this compound impurity standards provide comprehensive characterization data, which typically includes 1H-NMR, mass spectrometry, and HPLC data, to confirm the structure and purity of the standard. synthinkchemicals.com The combination of MS for initial identification and NMR for confirmation provides a robust methodology for the complete structural characterization of any impurities or derivatives associated with this compound. researchgate.net

Impurity Profiling and Quantification Methods for this compound

Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. It involves the identification and quantification of all impurities present in a drug substance.

Resolution of Process Contaminants from Degradation Impurities

Impurities in a drug substance can originate from two primary sources: the manufacturing process (process contaminants or synthetic intermediates) and the chemical degradation of the drug substance over time (degradation impurities). enovatia.comsynthinkchemicals.com It is essential to develop analytical methods that can effectively separate and distinguish between these different types of impurities.

For this compound, specific high-performance liquid chromatography (HPLC) methods have been developed to resolve the active pharmaceutical ingredient from its related impurities. A patented method demonstrated superior separation of desonide from both process-related and degradation impurities compared to the existing United States Pharmacopeia (USP) 38 standard method. google.com The improved method successfully resolved the desonide main peak from a critical degradation impurity, achieving a separation degree greater than 1.5, which the USP method failed to do. google.com

The table below contrasts the performance of the improved HPLC method with the USP 38 standard. google.com

FeatureImproved HPLC MethodUSP 38 Method
Separation from Process Impurities GoodSuitable
Separation from Degradation Impurities GoodPoor (Separating degree < 1.5)
System Pressure LowerHigher (up to 28MPa)
Temperature Conditions Not specified as harshHarsh (Column and injector at 20°C)

This highlights the importance of developing and validating specific, high-resolution analytical methods for effective quality control of this compound.

Development of Pharmaceutical Analytical Impurity Standards for this compound

The accurate identification and quantification of impurities rely on the availability of high-purity analytical standards. Pharmaceutical analytical impurity standards are essential for method validation, system suitability testing, and as reference points for the quantification of impurities in drug batches. synthinkchemicals.com

For this compound, several related compounds and impurities are available as reference standards. synthinkchemicals.comveeprho.com These standards are synthesized and meticulously characterized to confirm their identity and purity. The characterization data package for these standards typically includes HPLC, 1H-NMR, and Mass Spectrometry results. synthinkchemicals.com These well-characterized standards can then be used as working standards or secondary reference standards in quality control laboratories. synthinkchemicals.comsynthinkchemicals.com The use of these standards is crucial for ensuring the consistency and quality of this compound drug products and for complying with global regulatory requirements. synthinkchemicals.com

The following table lists some of the known impurities and related compounds of Desonide for which analytical standards are available. synthinkchemicals.com

Compound NameCAS NumberMolecular Formula
Desonide 21-Acetate25092-25-5C₂₆H₃₄O₇
Desonide 16-Ene Impurity3103-17-1C₂₁H₂₆O₄
1,2-Dihydrodesonide638-93-7C₂₄H₃₄O₆
Desglycolaldehyde-carboxyl Desonide117782-94-2C₂₃H₃₀O₆
Desglycolaldehyde Desonide117782-95-3C₂₂H₃₀O₄

Structure Activity Relationship Sar Studies of Desonide 21 Acetate

Influence of the 21-Acetate Group on Receptor Binding Affinity and Biological Activity

The esterification of the C21-hydroxyl group is a common modification in the development of corticosteroid drugs. In the case of Desonide-21-Acetate, the presence of the 21-acetate group significantly influences its pharmacokinetic and pharmacodynamic properties.

Research has shown that esterification of the 21-hydroxyl group of corticosteroids can modulate their glucocorticoid receptor (GR) binding affinity. Studies on cortisol have demonstrated that esterification at the 21-position generally leads to a decrease in receptor binding affinity compared to the parent alcohol. For instance, the conversion of the 21-hydroxyl group of cortisol to a 21-acetate results in a substantial loss of relative affinity for the glucocorticoid receptor. acs.orgnih.gov One study found that the relative binding affinity of cortisol-21-acetate was only 0.046 compared to cortisol (with a relative binding affinity of 1). nih.gov

This decrease in binding affinity with 21-acetylation has been observed with other corticosteroids as well. A study comparing the binding affinities of various steroids to the cytosolic glucocorticoid receptor of cultured human keratinocytes found that 21-acetate substitution on hydrocortisone (B1673445) and betamethasone (B1666872) leads to a decrease in the steroid's affinity for the receptor. nih.gov This suggests that the 21-acetate moiety in this compound likely results in a lower intrinsic binding affinity for the glucocorticoid receptor compared to its parent compound, Desonide (B1670306).

Table 1: Relative Binding Affinity of Cortisol and its 21-Esters for the Glucocorticoid Receptor

Compound Relative Binding Affinity
Cortisol 1.000
Cortisol-21-acetate 0.046
Cortisol-21-valerate 0.320

Data from a competitive binding assay using [3H]dexamethasone and rat thymus cytosol. nih.gov

Role of Core Steroid Nucleus Modifications on Corticosteroid Activity (e.g., 11β-hydroxyl, 16,17-isopropylidenedioxy)

The core steroid nucleus of this compound contains key structural features that are essential for its glucocorticoid activity. These include the 11β-hydroxyl group and the 16,17-isopropylidenedioxy group.

The 11β-hydroxyl group is a critical determinant for glucocorticoid activity. oup.comoup.com Its presence is essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids. oup.com This hydroxyl group is believed to form a crucial hydrogen bond with the glucocorticoid receptor, which is vital for receptor activation. The interconversion between the active 11β-hydroxyl form and the inactive 11-keto form is regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). oup.comoup.combioscientifica.comnih.gov The presence of the 11β-hydroxyl group on the steroid nucleus ensures that this compound can effectively bind to and activate the glucocorticoid receptor to elicit its anti-inflammatory response.

The 16,17-isopropylidenedioxy group is a cyclic ketal formed between the 16α-hydroxyl and 17α-hydroxyl groups. This modification serves to increase the lipophilicity of the molecule, which can enhance its penetration through the skin. Furthermore, the 16,17-acetal substitution has been shown to significantly influence the topical anti-inflammatory potency of glucocorticoids. nih.gov The introduction of an unsymmetrical 16α, 17α-acetal group can markedly enhance topical anti-inflammatory potency compared to the conventional 16α, 17α-acetonide group. nih.gov In Desonide, this group also helps to protect the 17α-hydroxyl group from metabolic degradation, thereby prolonging the drug's duration of action.

Comparative SAR with Other Non-Halogenated and Halogenated Corticosteroids

This compound is a non-halogenated corticosteroid. The absence of halogen atoms, particularly fluorine, in its structure distinguishes it from many other potent topical corticosteroids. Halogenation, especially at the 9α-position, is a common strategy to increase the anti-inflammatory potency of corticosteroids.

In comparative studies, Desonide has demonstrated potent topical anti-inflammatory effects, even without halogenation. A study comparing the non-fluorinated Desonide with its fluorinated analogue, triamcinolone (B434) acetonide, found that fluorination was not necessary to achieve potent topical anti-inflammatory effect. nih.gov Furthermore, in a double-blind randomized study, Desonide cream showed comparable clinical effectiveness to the potent fluorinated steroid, betamethasone 17-valerate. nih.gov

Halogenated corticosteroids like betamethasone and clobetasol are generally considered to have higher potency than non-halogenated ones like desonide. goodrx.com However, this increased potency can also be associated with a higher risk of local and systemic side effects. The SAR of this compound highlights that a favorable therapeutic index can be achieved without the need for halogenation, relying instead on other structural modifications like the 16,17-isopropylidenedioxy group to enhance its activity.

Table 2: Comparative Potency of Topical Corticosteroids

Compound Classification Halogenation Status
Hydrocortisone Low Potency Non-halogenated
Desonide Low to Medium Potency Non-halogenated
Triamcinolone Acetonide Medium Potency Halogenated (Fluorine)
Betamethasone Valerate Potent Halogenated (Fluorine)
Clobetasol Propionate Very Potent Halogenated (Chlorine, Fluorine)

Relative potency is based on clinical efficacy in various dermatological conditions.

Design of Novel Glucocorticoid Receptor Modulators Based on the this compound Structural Core

The development of novel glucocorticoid receptor modulators (GRMs) aims to dissociate the anti-inflammatory effects of corticosteroids from their metabolic side effects. nih.govnih.govoup.comresearchgate.net This is often pursued through the design of selective glucocorticoid receptor agonists (SEGRAs) or selective glucocorticoid receptor modulators (SEGRMs) that preferentially induce transrepression (anti-inflammatory effects) over transactivation (metabolic effects). nih.govoup.comwikipedia.org

While the this compound scaffold possesses a favorable efficacy and safety profile, its direct use as a template for the design of novel GRMs is not extensively documented in publicly available literature. The general approach in the design of novel GRMs often involves significant modifications to the steroid backbone or the development of non-steroidal scaffolds that mimic the interaction of steroidal ligands with the glucocorticoid receptor. nih.govresearchgate.net

The principles learned from the SAR of this compound, such as the importance of the 11β-hydroxyl group and the contribution of the 16,17-isopropylidenedioxy group to topical activity, can inform the design of future steroidal GRMs. For instance, modifications to the C-ring and D-ring of the steroid nucleus, including the region around the 16,17-positions, could be explored to create compounds with a more dissociated profile. The development of prodrugs, similar to the 21-acetate ester of Desonide, is also a continuing strategy to improve the therapeutic index of glucocorticoids by targeting drug delivery and activation to specific tissues. nih.gov

Preclinical Pharmacokinetics and Metabolism Research of Desonide 21 Acetate

In Vitro Metabolism Pathways

The metabolic fate of Desonide-21-Acetate in vitro is primarily understood through its structural relationship to other corticosteroids and general principles of steroid metabolism.

Hepatic Metabolism and Metabolite Identification in Tissue Samples

While specific in vitro studies detailing the precise hepatic metabolism and identification of metabolites for this compound in tissue samples are not extensively detailed in the available literature, it is understood that corticosteroids generally undergo hepatic metabolism fda.gov. Structural modifications, such as the formation of acetals at the 16α,17α-hydroxy groups, as seen in desonide (B1670306), can significantly enhance the rate of biotransformation in liver preparations, particularly in human liver tissue tandfonline.com. This suggests that hepatic enzymes play a role in processing desonide and potentially its derivatives like this compound. However, direct identification of specific metabolites derived from this compound within in vitro hepatic tissue samples remains an area requiring further detailed investigation.

De-esterification Processes to Desonide and Other Metabolites

A key metabolic pathway for esterified corticosteroids, including this compound, is de-esterification. This process involves the enzymatic hydrolysis of the ester bond, typically yielding the parent drug and the corresponding acid. For this compound, this would involve the removal of the acetate (B1210297) group from the 21-hydroxyl position, leading to the formation of desonide ijdvl.comveeprho.com. Intraepidermal de-esterification is recognized as a principal mechanism for the metabolism of topical corticosteroids within the skin itself ijdvl.com. While specific in vitro studies detailing the full spectrum of metabolites from this compound are limited, the de-esterification to desonide is a predictable metabolic step based on its chemical structure.

Animal Model Studies on Pharmacokinetic Parameters (e.g., absorption, distribution, excretion)

Preclinical studies in animal models provide crucial insights into the absorption, distribution, and excretion of desonide and related compounds.

Systemic Exposure and Bioavailability in Preclinical Species (e.g., rats, rabbits)

Studies evaluating the dermal absorption of desonide in rabbits have demonstrated that topical application leads to systemic exposure. Under non-occlusive conditions, approximately 6.47% of the topically administered desonide cream was absorbed through intact skin, and 6.99% through abraded skin. Occlusion of the application site for 8 hours did not significantly increase absorption on intact skin, but it increased absorption to 14.94% on abraded skin fda.govhres.ca. These findings indicate that the integrity of the skin barrier and the presence of abrasion significantly influence the percutaneous absorption of desonide.

Table 7.2.1: Percutaneous Absorption of Desonide in Rabbits

Skin ConditionOcclusionAbsorption (%)Reference
IntactNo6.47 fda.govhres.ca
AbradedNo6.99 fda.govhres.ca
AbradedYes (8 hrs)14.94 fda.gov

Regarding systemic administration in rats, studies involving intravenous (IV) administration of radiolabeled desonide have been conducted to assess distribution and excretion fda.gov. Peak tissue levels were observed to be maximal between 0.5 to 1 hour post-administration, suggesting rapid systemic distribution following IV injection fda.gov.

Tissue Distribution Profiles in Animal Models

Following intravenous administration in rats, desonide and its metabolites exhibit rapid and extensive distribution throughout the body tissues hres.ca. Higher concentrations are typically found in the liver, with lower levels detected in the brain hres.ca. While specific data for this compound is not detailed, studies on desonide indicate that the liver is a primary site for concentration, consistent with its role in steroid metabolism fda.govhres.ca.

Table 7.2.2: General Tissue Distribution of Desonide in Rats (Post-IV Administration)

TissueRelative ConcentrationTime to Peak ConcentrationReference
LiverHigh~0.5 - 1 hour fda.govhres.ca
BrainLow- hres.ca
Other TissuesVaried~0.5 - 1 hour fda.govhres.ca

Excretion Routes and Metabolite Identification in Animal Studies

Excretion studies in rats following intravenous administration of radiolabeled desonide involved the collection of urine and feces over a 96-hour period fda.gov. Generally, absorbed topical corticosteroids are metabolized, primarily in the liver, and subsequently excreted via the kidneys. Some corticosteroids and their metabolites are also eliminated through bile fda.gov. While the precise routes and identified metabolites for this compound in animal studies are not explicitly detailed in the provided snippets, the general pattern for corticosteroids suggests renal and biliary excretion pathways.

Q & A

Q. What are the key structural characteristics of Desonide-21-Acetate, and how are they validated experimentally?

this compound (C₂₆H₃₄O₇, MW 458.55) is a corticosteroid derivative with a 21-acetate substitution. Structural validation typically involves spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm the positions of hydroxyl, acetate, and isopropylidinedioxy groups (e.g., ¹H and ¹³C NMR for stereochemical analysis).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns consistent with the acetate moiety .
  • X-ray Crystallography (if applicable): Resolves the 3D conformation of the 16α,17α-isopropylidinedioxy ring system . Experimental protocols must adhere to reproducibility standards, including full disclosure of instrumentation parameters and sample preparation in the Methods section .

Q. What methodologies are recommended for synthesizing this compound in a research setting?

Synthesis involves regioselective acetylation of the 21-hydroxyl group in the parent compound. Key steps include:

  • Protection-Deprotection Strategies : Use of anhydrous conditions and catalysts (e.g., Et₃N) to avoid side reactions at sensitive sites like the 11β-hydroxy group.
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the acetate derivative from diastereomers or unreacted starting material. Detailed synthetic protocols must be documented with reaction yields, solvent systems, and characterization data to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

Discrepancies often arise from variations in in vitro vs. in vivo models or interspecies differences. Methodological approaches include:

  • Comparative Pharmacokinetic Studies : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic products via LC-MS/MS .
  • Systematic Review Frameworks : Apply PRISMA guidelines to assess bias in existing literature, focusing on variables like dose, administration route, and enzyme induction .
  • In Silico Modeling : Predict cytochrome P450 interactions using docking simulations to identify plausible metabolic intermediates .

Q. What advanced analytical techniques differentiate this compound from structural analogs in impurity profiling?

Impurity identification (e.g., Budesonide-22S or 16α-hydroxy-prednisolone) requires:

  • Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose-based columns) to separate enantiomers with similar polarities .
  • Stability-Indicating Assays : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-PDA to detect degradation products .
  • Nuclear Overhauser Effect (NOE) Spectroscopy : Resolves spatial proximity of substituents in closely related impurities .

Q. How should experimental designs address reproducibility challenges in this compound efficacy studies?

Variability in results (e.g., anti-inflammatory activity) can be mitigated through:

  • Blinded, Randomized Trials : Implement CONSORT-EHEALTH guidelines to standardize intervention protocols and minimize confounding variables .
  • Dose-Response Curves : Use nonlinear regression models to establish EC₅₀ values across multiple cell lines or animal models .
  • Data Transparency : Publish raw datasets (e.g., spectral libraries, chromatograms) as supplementary materials to enable cross-validation .

Methodological Considerations

  • Data Presentation : Include processed data (e.g., IC₅₀ tables, kinetic plots) in the main text, with raw data archived in appendices .
  • Conflict Resolution : Apply TRIZ contradiction analysis to prioritize solutions for conflicting results (e.g., balancing detection sensitivity vs. specificity in assays) .
  • Ethical Reporting : Disclose all funding sources and potential conflicts of interest per journal guidelines .

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